2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . It has a 4-bromophenyl group, a 2,5-dimethylphenyl group, and an acetamide group attached to the triazolopyrazine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, with various substituents attached to it . The presence of the bromophenyl and dimethylphenyl groups would likely influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and influence its lipophilicity .Scientific Research Applications
Anticancer and Antiviral Applications
- A study by Jilloju et al. (2021) synthesized a series of compounds starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, demonstrating antiviral and antitumoral activities. The structural variations on the phenyl moiety were shown to tune biological properties toward either antiviral or antitumoral activity, highlighting the potential for specific structural modifications to target different diseases (Jilloju et al., 2021).
Antimicrobial Activities
Riyadh et al. (2013) reported the synthesis of antipyrine-based heterocycles with significant anticancer and antimicrobial activities. The study underscores the therapeutic potential of such compounds in treating infections and cancer (Riyadh et al., 2013).
Hassan (2013) synthesized new 2-pyrazoline derivatives showing antimicrobial activity against various bacteria and yeast-like fungi. This indicates the potential for similar compounds to be developed as new antimicrobial agents (Hassan, 2013).
Antioxidant Properties
- Ahmad et al. (2012) explored the synthesis and antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing that many compounds possessed moderate to significant radical scavenging activity. Such findings suggest that structurally related compounds might also exhibit antioxidant properties, beneficial for various health applications (Ahmad et al., 2012).
Future Directions
properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-3-4-14(2)17(11-13)23-18(28)12-27-21(30)26-10-9-25(20(29)19(26)24-27)16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEZSTRYVCFMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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